1H-Indole, 5-bromo-3-(2-nitro-1-phenylethyl)-
Overview
Description
1H-Indole, 5-bromo-3-(2-nitro-1-phenylethyl)- is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound is characterized by the presence of a bromine atom at the 5th position and a nitro-phenylethyl group at the 3rd position of the indole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-Indole, 5-bromo-3-(2-nitro-1-phenylethyl)- involves several steps. One common method includes the bromination of 1H-indole followed by the introduction of the nitro-phenylethyl group. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reaction is carried out in an inert solvent such as dichloromethane. The nitro-phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction using nitro-phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1H-Indole, 5-bromo-3-(2-nitro-1-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon or aluminum chloride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1H-Indole, 5-bromo-3-(2-nitro-1-phenylethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the development of new synthetic methodologies.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1H-Indole, 5-bromo-3-(2-nitro-1-phenylethyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and the indole ring contribute to the compound’s ability to bind to various biological targets, including enzymes and receptors, thereby modulating their activity .
Comparison with Similar Compounds
1H-Indole, 5-bromo-3-(2-nitro-1-phenylethyl)- can be compared with other indole derivatives such as:
1H-Indole, 5-bromo-3-(2-amino-1-phenylethyl)-: Similar structure but with an amino group instead of a nitro group, leading to different biological activities.
1H-Indole, 5-chloro-3-(2-nitro-1-phenylethyl)-: Chlorine atom instead of bromine, which can affect the compound’s reactivity and biological properties.
1H-Indole, 3-(2-nitro-1-phenylethyl)-: Lacks the bromine atom, which can influence its chemical behavior and interactions with biological targets
The uniqueness of 1H-Indole, 5-bromo-3-(2-nitro-1-phenylethyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
5-bromo-3-(2-nitro-1-phenylethyl)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2/c17-12-6-7-16-13(8-12)14(9-18-16)15(10-19(20)21)11-4-2-1-3-5-11/h1-9,15,18H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKMTNJLBLQSNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CNC3=C2C=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462468 | |
Record name | 1H-Indole, 5-bromo-3-(2-nitro-1-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474660-80-5 | |
Record name | 1H-Indole, 5-bromo-3-(2-nitro-1-phenylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60462468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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